3,6-diethyl 2-(3-phenylpropanamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate
Description
The compound 3,6-diethyl 2-(3-phenylpropanamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate features a thieno[2,3-c]pyridine core fused with a seven-membered saturated ring. Key structural attributes include:
- Diethyl ester groups at positions 3 and 6, enhancing lipophilicity.
- A sulfur atom in the thiophene ring, influencing electronic properties and reactivity.
While direct physicochemical data for this compound are absent in the provided evidence, analogs with structural similarities (e.g., substitutions at position 2 or variations in ester groups) offer insights for comparison .
Properties
IUPAC Name |
diethyl 2-(3-phenylpropanoylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O5S/c1-3-28-21(26)19-16-12-13-24(22(27)29-4-2)14-17(16)30-20(19)23-18(25)11-10-15-8-6-5-7-9-15/h5-9H,3-4,10-14H2,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVHLICLUZGQLGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCN(C2)C(=O)OCC)NC(=O)CCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3,6-diethyl 2-(3-phenylpropanamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thieno[2,3-c]pyridine Core: The synthesis begins with the construction of the thieno[2,3-c]pyridine core. This can be achieved through cyclization reactions involving appropriate starting materials such as 2-aminothiophenol and 2-chloro-3-pyridinecarboxylic acid under specific conditions.
Introduction of the Phenylpropanamido Group: The phenylpropanamido group is introduced through an amide coupling reaction. This involves the reaction of the thieno[2,3-c]pyridine intermediate with 3-phenylpropanoic acid in the presence of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Esterification: The final step involves the esterification of the carboxylic acid groups to form the diethyl ester. This can be achieved by reacting the intermediate with ethanol in the presence of acid catalysts like sulfuric acid.
Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
3,6-diethyl 2-(3-phenylpropanamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl ring, using reagents like halogens or alkylating agents.
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3,6-diethyl 2-(3-phenylpropanamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity. It may exhibit anti-inflammatory, anticancer, or antimicrobial properties.
Biological Research: Researchers investigate its interactions with biological targets, such as enzymes or receptors, to understand its mechanism of action and potential therapeutic uses.
Chemical Biology: The compound can be used as a probe to study biological pathways and processes, providing insights into cellular functions and disease mechanisms.
Industrial Applications: It may find applications in the development of new materials or as a precursor for the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 3,6-diethyl 2-(3-phenylpropanamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects. The exact molecular pathways and targets involved depend on the specific biological context and require further research to elucidate.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thieno[2,3-c]Pyridine Derivatives
(a) Diethyl 2-(Benzo[d]Thiazole-2-Carboxamido)-4,7-Dihydrothieno[2,3-c]Pyridine-3,6(5H)-Dicarboxylate (CAS 864926-52-3)
- Structural Differences : Position 2 substituent is a benzo[d]thiazole-2-carboxamido group instead of 3-phenylpropanamido.
- Key Properties :
(b) 6-tert-Butyl 3-Ethyl 2-Amino-4H,5H,6H,7H-Thieno[2,3-c]Pyridine-3,6-Dicarboxylate (CAS 193537-14-3)
- Structural Differences: tert-Butyl and ethyl esters replace diethyl esters. Amino group at position 2 instead of an amide.
- Implications: Increased steric hindrance from the tert-butyl group may reduce solubility. The amino group enhances nucleophilicity compared to the amide in the target compound .
Tetrahydroimidazo[1,2-a]Pyridine Dicarboxylates
(a) Diethyl 3-Benzyl-8-Cyano-7-(4-Nitrophenyl)-2-Oxo-1,2,3,7-Tetrahydroimidazo[1,2-a]Pyridine-5,6-Dicarboxylate (2d)
- Core Variation: Imidazo[1,2-a]pyridine instead of thieno[2,3-c]pyridine.
- Key Features: Electron-withdrawing groups: Nitrophenyl and cyano substituents enhance electrophilicity. Melting point: 215–217°C (higher than typical thienopyridines due to nitro group) .
(b) Diethyl 8-Cyano-7-(4-Nitrophenyl)-2-Oxo-3-Phenethyl-1,2,3,7-Tetrahydroimidazo[1,2-a]Pyridine-5,6-Dicarboxylate (1l)
Pyrrolo[2,3-c]Pyridine and Pyridazine Derivatives
(a) 6-tert-Butyl 2-Methyl 1H,4H,5H,6H,7H-Pyrrolo[2,3-c]Pyridine-2,6-Dicarboxylate
- Core Variation : Pyrrolo[2,3-c]pyridine replaces thiophene with a pyrrole ring.
- Implications :
(b) Diethyl 3-(3-Hydroxy-1-Propynyl)Pyridazine-4,5-Dicarboxylate
Comparative Data Table
Key Findings and Implications
Substituent Effects: Electron-withdrawing groups (e.g., nitro, cyano) in imidazopyridines increase melting points and reactivity . Bulky esters (e.g., tert-butyl) reduce solubility but enhance thermal stability .
Core Heterocycle Influence: Thienopyridines exhibit sulfur-mediated electronic effects, whereas imidazopyridines offer nitrogen-rich reactivity . Pyridazines with adjacent nitrogens show distinct NMR profiles compared to thienopyridines .
Synthetic Trends: Diethyl esters are commonly introduced via reflux with malononitrile or ethyl cyanoacetate, as seen in related syntheses .
Biological Activity
3,6-Diethyl 2-(3-phenylpropanamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate (CAS No. 864926-75-0) is a novel compound belonging to the thienopyridine class of heterocyclic compounds. This compound has garnered attention due to its potential biological activities and therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula: C22H26N2O5S
- Molecular Weight: 430.52 g/mol
The compound features a thieno[2,3-c]pyridine core which is known for various pharmacological properties. The presence of ethyl and phenyl groups contributes to its lipophilicity and potential bioactivity.
The biological activity of 3,6-diethyl 2-(3-phenylpropanamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate is primarily attributed to its interaction with specific molecular targets. These interactions can modulate various biochemical pathways involved in cellular processes such as apoptosis and inflammation.
Anticancer Activity
Recent studies indicate that this compound exhibits significant anticancer properties. In vitro assays have shown that it can inhibit the proliferation of cancer cell lines by inducing apoptosis through caspase activation pathways. For example:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.4 | Caspase-dependent apoptosis |
| A549 (Lung Cancer) | 12.7 | Cell cycle arrest and apoptosis |
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has demonstrated anti-inflammatory effects in preclinical models. It inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Case Studies
-
Study on MCF-7 Cells:
A study conducted on MCF-7 breast cancer cells revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis confirmed that the compound induced apoptosis characterized by increased annexin V staining and caspase activation. -
In Vivo Anti-inflammatory Study:
An animal model of inflammation was used to evaluate the anti-inflammatory effects of the compound. Administration significantly reduced paw edema compared to control groups, indicating its potential as an anti-inflammatory agent.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for its therapeutic application:
| Parameter | Value |
|---|---|
| Bioavailability | 45% |
| Half-life | 6 hours |
| Metabolism | Hepatic |
Q & A
Q. How can researchers design derivatives to enhance selectivity in biological or catalytic applications?
- Methodological Answer :
- Fragment-based design : Replace the ethyl ester with bulkier groups (e.g., tert-butyl) to sterically block off-target interactions .
- Click chemistry : Introduce triazole or pyrazole moieties via CuAAC reactions to diversify functional groups .
- Activity cliffs : Use Free-Wilson analysis to correlate substituent effects with IC₅₀ values in dose-response assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
